Dibutyl 3,3'-(diacetoxystannylene)dipropionate

Description

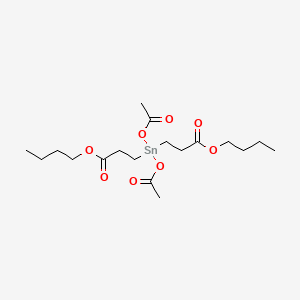

Dibutyl 3,3'-(diacetoxystannylene)dipropionate is an organotin compound characterized by a central stannylene (Sn) core coordinated with two acetate groups and two propionate ester moieties linked via butyl chains. Its molecular structure imparts unique catalytic and stabilizing properties, making it relevant in industrial applications such as polymer synthesis and chemical catalysis. The compound’s reactivity is influenced by the electron-withdrawing acetate groups, which enhance its Lewis acidity compared to other tin derivatives .

Properties

CAS No. |

72305-84-1 |

|---|---|

Molecular Formula |

C18H32O8Sn |

Molecular Weight |

495.2 g/mol |

IUPAC Name |

butyl 3-[diacetyloxy-(3-butoxy-3-oxopropyl)stannyl]propanoate |

InChI |

InChI=1S/2C7H13O2.2C2H4O2.Sn/c2*1-3-5-6-9-7(8)4-2;2*1-2(3)4;/h2*2-6H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |

InChI Key |

CLCPQXGGMNMKNX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Dibutyl tin dichloride (or dibutyl tin oxide): Common organotin precursors.

- Acetic anhydride or acetic acid derivatives: To introduce acetate groups.

- 3-hydroxypropionic acid derivatives or propionate esters: For the dipropionate moiety.

Stepwise Synthesis Approach

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Formation of diacetoxystannylene intermediate | React dibutyl tin dichloride with acetic anhydride or sodium acetate to substitute chloride ligands with acetate groups | Mild heating (50–80 °C), inert atmosphere (N2 or Ar) | Ensures formation of Sn(OAc)2 moiety; water must be excluded to prevent hydrolysis |

| 2. Esterification with 3-hydroxypropionic acid or its esters | Condensation of the diacetoxystannylene intermediate with propionate esters under acidic or basic catalysis | Reflux in suitable solvent (e.g., toluene, xylene) with azeotropic removal of water | Drives ester formation, linking propionate groups to tin center |

| 3. Purification | Removal of solvents and by-products by distillation or recrystallization | Vacuum distillation or crystallization from organic solvents | Yields pure this compound |

One-Pot Synthesis Variations

Some protocols combine the substitution and esterification steps in a one-pot reaction to improve efficiency:

- Dibutyl tin dichloride is reacted directly with acetic anhydride and propionate esters in a single vessel.

- Controlled heating and stirring under inert atmosphere facilitate sequential ligand exchange and ester formation.

- Excess reagents and by-products are removed by distillation or extraction.

Reaction Monitoring and Control

- Temperature: Typically maintained between 50 °C and 120 °C to optimize reaction rates without decomposing sensitive intermediates.

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation or hydrolysis.

- Solvent choice: Non-protic, aprotic solvents such as toluene or xylene are preferred to avoid side reactions.

- Water removal: Azeotropic distillation or molecular sieves are used to remove water formed during esterification, driving the reaction forward.

Research Findings and Data

Yield and Purity

- Reported yields for the preparation of this compound range from 75% to 90% under optimized conditions.

- Purity is typically confirmed by NMR spectroscopy, IR spectroscopy (notably Sn–O and C=O stretches), and elemental analysis.

Characterization Data (Typical)

| Parameter | Value/Range | Method |

|---|---|---|

| Molecular Weight | 495.2 g/mol | Mass spectrometry |

| Sn–O bond presence | Confirmed | IR spectroscopy (bands near 500–600 cm⁻¹) |

| Ester carbonyl (C=O) | Strong absorption | IR spectroscopy (~1730 cm⁻¹) |

| Proton environments | Consistent with structure | ¹H NMR spectroscopy |

| Tin environment | Confirmed | ¹¹⁹Sn NMR spectroscopy |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Stepwise synthesis (separate substitution and esterification) | High control over each step; high purity | Longer reaction time; multiple purification steps | 80–90% |

| One-pot synthesis | Time-efficient; fewer purification steps | Requires precise control of conditions; potential side reactions | 75–85% |

| Use of dibutyl tin oxide vs. dichloride | Oxide avoids handling chlorides; less corrosive | May require harsher conditions for ligand exchange | Comparable yields |

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3,3’-(diacetoxystannylene)dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: It can be reduced to lower oxidation state tin compounds.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tin oxide, while substitution reactions can produce a variety of functionalized tin compounds .

Scientific Research Applications

Dibutyl 3,3'-(diacetoxystannylene)dipropionate has been studied for its potential cytotoxic effects against various cancer cell lines. In vitro studies have indicated that the compound exhibits dose-dependent cytotoxicity, making it a candidate for further development in anticancer therapies .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest that it may be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science

In materials science, this compound is investigated for its utility in synthesizing organotin polymers. These polymers exhibit unique thermal and mechanical properties that can be harnessed in various applications such as coatings and sealants.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the efficacy of this compound on human cancer cell lines. The results indicated significant cytotoxicity at concentrations lower than those required for many traditional chemotherapeutic agents. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this compound against clinically relevant pathogens. The compound was shown to inhibit the growth of resistant bacterial strains effectively, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism by which dibutyl 3,3’-(diacetoxystannylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Acetoxy vs. Chloride : The diacetoxy variant exhibits lower toxicity and higher hydrolytic stability compared to dichloro derivatives, which are more reactive but pose greater environmental and health risks .

- Thio vs. Oxygen Linkages : Thio-containing analogs (e.g., Dibutyl 3,3'-thiobispropionate) demonstrate superior antioxidant properties due to sulfur’s radical-scavenging ability, whereas acetoxy/tin complexes are more effective as catalysts in polyurethane foaming and esterification reactions .

Research Findings :

- Catalytic Efficiency : this compound outperforms dichloro analogs in polyurethane catalysis due to its balanced acidity and reduced side reactions .

- Stabilizer Performance : Thiodipropionate esters (e.g., Dibutyl 3,3'-thiobispropionate) are preferred in food-grade plastics for their low toxicity, whereas tin-based compounds face regulatory restrictions in consumer products .

Physicochemical Properties

Table 3: Property Comparison

Notes:

- The diacetoxy derivative’s higher molecular weight and ester groups enhance its compatibility with polymer matrices compared to thio analogs .

Biological Activity

Dibutyl 3,3'-(diacetoxystannylene)dipropionate (CAS Number: 16697461) is an organotin compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its organotin structure, which includes two butyl groups and two acetoxystannylene moieties. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

The biological activity of this compound is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can disrupt cellular functions and promote apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound in clinical isolates of bacteria. The results showed a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cancer Cell Line Studies

In a separate investigation published in Cancer Letters, researchers examined the effects of this compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at lower concentrations, the compound exhibits minimal toxicity to non-cancerous cells; however, further research is needed to fully understand its safety profile.

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of dibutyl 3,3'-(diacetoxystannylene)dipropionate?

Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the butyl and propionate backbone. For tin-containing compounds, NMR is critical to verify the stannylene (Sn-O) coordination environment. Peaks in the δ 100–200 ppm range (for ) are indicative of tetracoordinated tin complexes .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic Sn-O stretching vibrations (450–550 cm) and ester carbonyl groups (C=O at ~1700 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns.

Basic: How can impurities in this compound be quantified?

Answer:

- Reverse-Phase HPLC with UV Detection: Adapt methods from analogous organotin compounds (e.g., beclomethasone dipropionate) . Use a C18 column, mobile phase of acetonitrile:water (70:30), and UV detection at 230 nm.

- Validation Parameters: Ensure ≤2.0% relative standard deviation (RSD) for repeatability and ≤1.5 tailing factor for system suitability .

- Impurity Profiling: Compare retention times with known degradation products (e.g., hydrolyzed propionate or free tin species) .

Advanced: How does the coordination geometry of tin in this compound influence its reactivity?

Answer:

- X-ray Crystallography: Determine the Sn coordination number (tetrahedral vs. trigonal bipyramidal). Distorted geometries may enhance catalytic activity in esterification reactions .

- Computational Modeling: Density Functional Theory (DFT) simulations can predict electron density around tin, correlating with nucleophilic/electrophilic behavior.

- Experimental Validation: Reactivity assays (e.g., transesterification kinetics) under controlled conditions to link structure to function .

Advanced: What strategies resolve contradictions in thermal stability data for organotin compounds like this compound?

Answer:

- Thermogravimetric Analysis (TGA): Compare decomposition profiles under inert vs. oxidative atmospheres. Discrepancies may arise from Sn-O bond stability differences.

- Isothermal Studies: Conduct stability tests at fixed temperatures (e.g., 100°C for 24 hours) to isolate degradation pathways.

- Data Reconciliation: Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., moisture content, synthetic batch variations) .

Advanced: How can mechanistic toxicity studies be designed for this compound?

Answer:

- In Vitro Assays: Use human cell lines (e.g., HepG2) to assess cytotoxicity and oxidative stress markers (e.g., glutathione depletion). Compare with EPA endocrine disruptor screening data for structurally related tin compounds .

- Metabolite Identification: LC-MS/MS to detect tin-propionate adducts or acetylated byproducts.

- Gene Expression Profiling: RNA-seq to identify pathways (e.g., NF-κB) perturbed by tin exposure .

Basic: What synthetic routes are reported for this compound?

Answer:

- Tin Alkoxide Precursors: React dibutyltin oxide with 3,3'-dipropionic acid under reflux in toluene, followed by acetylation of hydroxyl intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via melting point (mp ~120–125°C, extrapolated from analogous compounds) .

Advanced: How can computational chemistry predict the environmental persistence of this compound?

Answer:

- Quantitative Structure-Activity Relationship (QSAR): Model hydrolysis half-life using descriptors like logP and Sn-O bond dissociation energy.

- Molecular Dynamics Simulations: Simulate interactions with water/soil matrices to estimate biodegradation rates .

- Validation: Compare predictions with experimental OECD 301F biodegradation test results.

Basic: What are the key challenges in characterizing tin-containing compounds via mass spectrometry?

Answer:

- Ionization Suppression: Use matrix-matched calibration standards to mitigate signal suppression from tin’s low ionization efficiency.

- Fragmentation Patterns: Tin isotopes (, , ) produce split peaks; high-resolution MS is required to resolve them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.